molecular formula C17H17N5O2 B4243831 4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE

4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE

Cat. No.: B4243831
M. Wt: 323.35 g/mol
InChI Key: PNABBTXCMBSNHE-UHFFFAOYSA-N
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Description

4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phthalazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves warming the reactants on a water bath maintained at 60°C, adding morpholine with constant stirring, and then pouring the mixture into crushed ice to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-(6-MORPHOLINO-3-PYRIDAZINYL)-1(2H)-PHTHALAZINONE stands out due to its unique phthalazinone core and the presence of both morpholinyl and pyridazinyl groups

Properties

IUPAC Name

4-methyl-2-(6-morpholin-4-ylpyridazin-3-yl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-13-4-2-3-5-14(13)17(23)22(20-12)16-7-6-15(18-19-16)21-8-10-24-11-9-21/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNABBTXCMBSNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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